molecular formula C15H14N2O6 B2981781 6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide CAS No. 694504-42-2

6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide

Cat. No.: B2981781
CAS No.: 694504-42-2
M. Wt: 318.285
InChI Key: IIJNGVJEDUBHGK-UHFFFAOYSA-N
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Description

6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a nitro group, an oxo group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of 6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It breaks down triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines .

Mode of Action

The compound interacts with pancreatic lipase in a competitive manner, inhibiting its activity . This interaction occurs at the active site of the enzyme, where the compound forms a complex with key amino acids such as Phe 77, Arg 256, His 263 . This prevents the enzyme from binding to its natural substrate, triglycerides, thus inhibiting the breakdown of dietary fats .

Biochemical Pathways

By inhibiting pancreatic lipase, this compound affects the lipid digestion pathway . This results in a decrease in the breakdown and absorption of dietary fats, which can have downstream effects on lipid metabolism and energy homeostasis .

Pharmacokinetics

The compound’s ability to inhibit pancreatic lipase suggests that it may be orally bioavailable and able to reach the gastrointestinal tract where pancreatic lipase is active .

Result of Action

The inhibition of pancreatic lipase by this compound leads to a decrease in the digestion and absorption of dietary fats . This can result in a reduction in caloric intake from fats, which may have implications for weight management and the treatment of obesity .

Action Environment

The action of this compound is likely influenced by factors such as the pH of the gastrointestinal tract, the presence of other dietary components, and individual variations in enzyme levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with a chromene derivative, which is then nitrated to introduce the nitro group.

    Nitration: The nitration process is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with oxolan-2-ylmethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and oxo positions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nitrating Agents: Concentrated nitric acid, sulfuric acid.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

    Reduction: Amino derivative of the chromene compound.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

    Hydrolysis: Chromene-3-carboxylic acid.

Scientific Research Applications

6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other biologically active molecules and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-nitro-2-oxo-N-(oxolan-2-yl)ethylchromene-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group.

    6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6/c18-14(16-8-11-2-1-5-22-11)12-7-9-6-10(17(20)21)3-4-13(9)23-15(12)19/h3-4,6-7,11H,1-2,5,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJNGVJEDUBHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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